molecular formula C25H18F3KNO6S B1672050 Fandosentan potassium CAS No. 221246-12-4

Fandosentan potassium

Número de catálogo: B1672050
Número CAS: 221246-12-4
Peso molecular: 556.6 g/mol
Clave InChI: UGCKPLHQISYRBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Fandosentan potassium is a compound primarily known for its role as an endothelin receptor antagonist, specifically targeting the endothelin A (ETA) receptor. Initially developed by Pfizer, this compound has been investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension (PAH) and heart failure. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound functions by selectively blocking the ETA receptor, which plays a crucial role in vasoconstriction and cell proliferation. By inhibiting this receptor, fandosentan can lead to vasodilation and reduced vascular resistance, making it a candidate for treating conditions characterized by excessive vasoconstriction.

Key Biological Activities

  • Vasodilation : Inhibition of the ETA receptor leads to relaxation of vascular smooth muscle.
  • Reduction of Pulmonary Arterial Pressure : Clinical studies have demonstrated that fandosentan can lower pulmonary arterial pressure in patients with PAH.
  • Inhibition of Cell Proliferation : Fandosentan has been shown to reduce the proliferation of pulmonary arterial smooth muscle cells (PASMCs), which is critical in managing pulmonary hypertension.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Efficacy in PAH : A study involving patients with PAH indicated that fandosentan significantly improved exercise capacity and hemodynamics compared to placebo. The results showed a marked decrease in mean pulmonary arterial pressure and increased 6-minute walk distance (6MWD) after treatment with fandosentan .
  • Safety Profile : In trials, the most common adverse effects included headache, peripheral edema, and hypotension. Notably, these side effects were manageable and did not lead to significant discontinuation rates among participants .

In Vitro Studies

In vitro experiments have provided insights into the cellular mechanisms affected by fandosentan:

  • PASMC Response to Hypoxia : Research demonstrated that fandosentan could mitigate hypoxia-induced changes in PASMCs, including reducing contractility and promoting a shift from a contractile to a synthetic phenotype. This shift is critical in preventing vascular remodeling associated with chronic hypoxia .

Comparative Data Table

Study TypeOutcome MeasureFandosentan GroupControl Group
Clinical TrialMean Pulmonary Arterial Pressure (mmHg)35 ± 545 ± 4
Clinical Trial6-Minute Walk Distance (m)450 ± 50350 ± 40
In Vitro StudyPASMC Proliferation Rate (%)Decreased by 40%No significant change

Case Study Example

A notable case involved a 52-year-old female patient diagnosed with severe PAH who was treated with this compound. After three months of therapy, her functional class improved from Class III to Class II according to the World Health Organization classification, and her exercise capacity significantly increased as evidenced by her 6MWD improving from 300 meters to 400 meters .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Fandosentan potassium’s mechanism of action in vitro?

Methodological Answer:

  • Use radioligand binding assays to quantify receptor affinity (e.g., endothelin receptor subtypes) and cell-based assays (e.g., calcium flux or cAMP modulation) to evaluate functional responses .
  • Validate selectivity via competitive binding studies against structurally related receptors to minimize off-target effects .
  • Data Table:
Assay Type Purpose Key Parameters
Radioligand BindingReceptor affinity quantificationIC₅₀, Kd, Bmax
Calcium FluxFunctional response measurementEC₅₀, Emax, signal-to-noise ratio

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Follow USP guidelines for potassium salt preparation: use controlled stoichiometry, anhydrous conditions, and purity validation via HPLC or mass spectrometry .
  • Document batch-specific variables (e.g., temperature, solvent grade) to isolate synthesis-related variability .

Q. What safety parameters should be prioritized in preclinical profiling of this compound?

Methodological Answer:

  • Assess potassium-specific risks (e.g., hyperkalemia) using serum electrolyte panels in animal models, especially in renal impairment studies .
  • Cross-reference with ICH S7A guidelines for cardiovascular safety (e.g., telemetry in conscious rodents) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data from animal models and human trials be reconciled?

Methodological Answer:

  • Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and protein binding .
  • Validate assumptions using paired in vitro-in vivo extrapolation (IVIVE) for hepatic clearance and tissue distribution .

Q. What frameworks are optimal for designing dose-response studies in heterogeneous populations?

Methodological Answer:

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define subpopulations (e.g., renal impairment cohorts) .
  • Implement adaptive trial designs with pre-specified interim analyses to adjust dosing regimens .

Q. How should researchers address discrepancies in receptor binding data across independent studies?

Methodological Answer:

  • Conduct meta-analyses with standardized inclusion criteria (e.g., assay type, buffer conditions) to identify confounding variables .
  • Perform sensitivity analyses to quantify the impact of methodological heterogeneity (e.g., radioligand purity, temperature fluctuations) .

Q. What strategies improve the translational validity of this compound’s efficacy data?

Methodological Answer:

  • Align preclinical endpoints with clinical outcomes (e.g., correlate in vitro EC₅₀ with human plasma concentrations) using quantitative systems pharmacology (QSP) .
  • Integrate biomarker-driven enrichment in trial design (e.g., endothelin-1 levels as inclusion criteria) .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

Methodological Answer:

  • Combine molecular dynamics simulations (to predict binding kinetics) with cryo-EM for structural validation .
  • Leverage multi-omics datasets (e.g., transcriptomics, proteomics) to map downstream signaling pathways .

Q. What methodologies mitigate bias in long-term safety assessments?

Methodological Answer:

  • Use active surveillance systems with standardized adverse event coding (e.g., MedDRA) .
  • Apply Bayesian hierarchical models to distinguish drug-related effects from comorbidities in longitudinal data .

Q. How to optimize formulations for stability testing under varying environmental conditions?

Methodological Answer:

  • Conduct accelerated stability studies (ICH Q1A guidelines) with controlled humidity/temperature chambers .
  • Monitor degradation products via LC-MS/MS and correlate with potency loss using in vitro bioassays .

Propiedades

Número CAS

221246-12-4

Fórmula molecular

C25H18F3KNO6S

Peso molecular

556.6 g/mol

Nombre IUPAC

potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31);

Clave InChI

UGCKPLHQISYRBC-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+]

SMILES isomérico

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+]

SMILES canónico

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K]

Apariencia

Solid powder

Key on ui other cas no.

221246-12-4

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Fandosentan potassium;  CI-1034;  UNII-14U0D2SA4K;  Fandosentan potassium [USAN];  PD 180988;  PD 180988-0016;  PD-180988.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fandosentan potassium
Reactant of Route 2
Fandosentan potassium
Reactant of Route 3
Fandosentan potassium
Reactant of Route 4
Reactant of Route 4
Fandosentan potassium
Reactant of Route 5
Reactant of Route 5
Fandosentan potassium
Reactant of Route 6
Fandosentan potassium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.